endo-BCN-PEG4-NHS ester is a bifunctional chemical compound classified primarily as a polyethylene glycol derivative. It features a N-hydroxysuccinimide ester group and an endo-bicyclononyne group, making it suitable for various bioconjugation applications. The compound is identified by the CAS number 1807501-86-5 and has a molecular formula of C26H38N2O10, with a molecular weight of approximately 538.6 g/mol. This compound is known for its high purity, typically exceeding 95% .
The synthesis of endo-BCN-PEG4-NHS ester involves several key steps, typically starting from commercially available precursors. The general approach includes:
This multi-step synthesis allows for precise control over molecular weight and functionalization, ensuring high purity and efficacy in applications.
The molecular structure of endo-BCN-PEG4-NHS ester comprises three main components:
The combination of these elements facilitates efficient bioconjugation while maintaining favorable properties for biological applications.
The primary chemical reactions involving endo-BCN-PEG4-NHS ester include:
These reactions occur efficiently at physiological pH and temperature, making them particularly useful in biological settings.
The mechanism of action of endo-BCN-PEG4-NHS ester involves two sequential steps:
This dual reactivity allows researchers to create complex bioconjugates tailored for specific applications.
endo-BCN-PEG4-NHS ester exhibits several notable physical and chemical properties:
These properties enhance its utility in various research contexts.
endo-BCN-PEG4-NHS ester has diverse applications across multiple scientific fields:
The N-hydroxysuccinimide ester moiety in bicyclo[6.1.0]non-4-yne-polyethylene glycol tetramethyl ether-N-hydroxysuccinimide ester serves as a critical functional group enabling selective conjugation to primary amines (ε-amino groups of lysine residues or N-termini) in biomolecules under physiologically compatible conditions (pH 7.0-9.0). This reaction forms stable amide bonds through nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct [2] [4]. The reaction proceeds efficiently at room temperature within minutes to hours, making it suitable for labeling sensitive biological macromolecules like antibodies, enzymes, and amine-modified nucleic acids without denaturation [4] [5].
The tetraethylene glycol spacer (polyethylene glycol tetramethyl ether) incorporated into the reagent structure provides essential hydrophilicity and solubility enhancement in aqueous media. This polyethylene glycol tetramethyl ether bridge significantly reduces aggregation and improves pharmacokinetic profiles of conjugates by shielding hydrophobic payloads [1] [3]. This characteristic is particularly valuable when modifying hydrophobic proteins or conjugating lipophilic compounds, where precipitation commonly occurs with non-polyethylene glycol tetramethyl ether-based linkers [5].
Table 1: Comparative Properties of Conventional N-Hydroxysuccinimide Esters versus Bicyclo[6.1.0]non-4-yne-Polyethylene Glycol Tetramethyl Ether-N-Hydroxysuccinimide Ester
Property | Conventional N-Hydroxysuccinimide Esters | Bicyclo[6.1.0]non-4-yne-Polyethylene Glycol Tetramethyl Ether-N-Hydroxysuccinimide Ester |
---|---|---|
Aqueous Solubility | Limited without organic cosolvents | High (≥250 mg/mL in dimethyl sulfoxide, water-miscible) |
Hydrophobicity of Conjugates | Often increased | Reduced due to polyethylene glycol tetramethyl ether shielding |
Secondary Functionality | Absent | Strained bicyclononyne for click chemistry |
Biomolecule Compatibility | Moderate; may cause precipitation | High; maintains protein solubility and stability |
Molecular Weight | Typically <300 Da | 538.59 Da |
Bicyclo[6.1.0]non-4-yne-polyethylene glycol tetramethyl ether-N-hydroxysuccinimide ester exhibits specificity toward aliphatic amines, showing minimal reactivity with other nucleophilic groups like thiols or hydroxyls under controlled pH conditions [3] [4]. This selectivity allows researchers to precisely target lysine-rich regions in proteins without cross-linking side reactions. The reagent's molecular weight of 538.59 Da (chemical formula: C₂₆H₃₈N₂O₁₀) contributes to favorable solution handling characteristics, typically supplied as a colorless to light yellow liquid (density: 1.28±0.1 g/cm³) that remains stable when stored at -20°C [1] [5]. Applications span from fluorescent labeling of serum albumins for cellular imaging to preparing enzyme-drug conjugates where retention of catalytic activity is essential [4] [10].
The bicyclo[6.1.0]non-4-yne moiety enables bioorthogonal copper-free click chemistry through strain-promoted alkyne-azide cycloadditions, distinguishing bicyclo[6.1.0]non-4-yne-polyethylene glycol tetramethyl ether-N-hydroxysuccinimide ester from conventional heterobifunctional crosslinkers. The ring strain in the cyclooctyne structure (specifically the 142° bond angle distortion) significantly lowers the activation energy for [3+2] cycloaddition with azides, forming stable 1,2,3-triazole adducts without cytotoxic copper catalysts [1] [10]. This reaction proceeds efficiently in biological matrices including cell lysates, living cells, and whole organisms, with second-order rate constants typically ranging from 0.1 to 1.0 M⁻¹s⁻¹ depending on azide concentration and microenvironment [3] [7].
The copper-free nature preserves biomolecule integrity and cellular viability, eliminating oxidative damage and metal-induced side reactions associated with copper-catalyzed azide-alkyne cycloadditions [7] [10]. This biocompatibility enables live-cell labeling applications where maintaining physiological function is paramount, such as real-time tracking of azide-modified glycans or metabolic reporters in developing organisms [10]. The reaction demonstrates exceptional selectivity for azides even in the presence of other bioorthogonal handles like tetrazines or strained alkenes, enabling multi-component labeling strategies [3].
Table 2: Kinetic Parameters of Bicyclo[6.1.0]non-4-yne-Azide Cycloaddition Compared to Other Bioorthogonal Reactions
Reaction Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Catalyst Requirement |
---|---|---|---|
Bicyclo[6.1.0]non-4-yne/Azide | 0.2 - 2.0 | 25 - 37 | None |
Difluorinated Cyclooctyne/Azide | 0.5 - 2.5 | 25 - 37 | None |
Dibenzocyclooctyne/Azide | 0.1 - 1.2 | 25 - 37 | None |
Terminal Alkyne/Azide | 0.001 - 0.01 | 25 - 37 | Copper(I) |
Tetrazine/Trans-Cyclooctene | 10³ - 10⁴ | 25 - 37 | None |
The dual functionality allows sequential bioconjugation strategies: initial amine-targeting followed by azide-click chemistry. For instance, researchers first conjugate bicyclo[6.1.0]non-4-yne-polyethylene glycol tetramethyl ether-N-hydroxysuccinimide ester to lysine residues in an antibody, then subsequently attach azide-modified toxins or imaging agents directly in cell culture media [4] [7]. This modular approach facilitates high-yielding (typically >85%) production of antibody-drug conjugates with controlled stoichiometry and preserved antigen-binding affinity [7] [10]. The polyethylene glycol tetramethyl ether spacer further enhances conjugate stability in circulation by reducing proteolytic cleavage and minimizing nonspecific interactions with serum proteins [1] [5].
Bicyclo[6.1.0]non-4-yne-polyethylene glycol tetramethyl ether-N-hydroxysuccinimide ester enables precision engineering of biomolecular architecture through controlled functionalization strategies. For proteins, combining amine-directed labeling with site-directed mutagenesis allows creation of homogeneous conjugates. Researchers introduce surface-exposed lysine residues at strategic positions via genetic engineering, then selectively conjugate bicyclo[6.1.0]non-4-yne-polyethylene glycol tetramethyl ether-N-hydroxysuccinimide ester to these sites while preserving functional domains [4] [7]. This approach overcomes heterogeneity issues in conventional lysine conjugation that generate stochastic mixtures differing in biological activity and pharmacokinetics [7]. The installed bicyclo[6.1.0]non-4-yne handle subsequently enables orthogonal attachment of azide-modified payloads like fluorophores, enzymes, or glycan residues through strain-promoted alkyne-azide cycloaddition, creating well-defined protein conjugates essential for structure-activity relationship studies [10].
In oligonucleotide chemistry, this reagent modifies amine-modified deoxyribonucleic acid or ribonucleic acid sequences at either terminal ends or internal positions. The N-hydroxysuccinimide ester reacts selectively with primary amines incorporated via modified bases (e.g., aminoallyl-deoxyuridine triphosphate) or terminal amino modifiers during solid-phase synthesis [9]. The polyethylene glycol tetramethyl ether spacer significantly enhances solubility of hydrophobic oligonucleotide probes while reducing nonspecific binding to cellular components—critical for fluorescence in situ hybridization applications [3] [9]. Following conjugation, the bicyclo[6.1.0]non-4-yne group serves as a click handle for postsynthetic functionalization with azide-containing detection tags, including fluorophores (e.g., azide-Cy5), affinity labels (biotin-azide), or nanoparticles [5] [9]. This two-step strategy proves invaluable for preparing molecular beacons and hybridization probes where precise labeling density affects signaling efficiency.
Table 3: Applications of Bicyclo[6.1.0]non-4-yne-Polyethylene Glycol Tetramethyl Ether-N-Hydroxysuccinimide Ester in Site-Specific Bioconjugation
Biomolecule | Conjugation Strategy | Application Examples | Key Advantages |
---|---|---|---|
Monoclonal Antibodies | Lysine-directed bicyclo[6.1.0]non-4-yne installation followed by azide- payload conjugation | Antibody-drug conjugates, immunofluorescence probes | Controlled drug-to-antibody ratio (typically 2-4), preserved antigen binding |
Engineered Enzymes | Site-specific mutagenesis to introduce surface lysines, selective modification | Enzyme-drug conjugates, immobilized enzyme reactors | Retention of catalytic activity (>90%), enhanced stability |
Amine-Modified Deoxyribonucleic Acid | Direct N-hydroxysuccinimide ester coupling to 5'-amino modifiers | Fluorescence in situ hybridization probes, sequencing adapters | Reduced aggregation, higher hybridization specificity |
Small Interfering Ribonucleic Acid | Conjugation to 3'-amino modifiers followed by azide-tissue targeting moiety attachment | Targeted gene delivery vehicles | Enhanced cellular uptake, reduced immunogenicity |
Serum Albumins | Lysine labeling for subsequent bioorthogonal capture | Serum half-life extension scaffolds | Defined stoichiometry, retained FcRn binding |
The reagent facilitates construction of multimodal imaging agents through sequential conjugations. For example, a protein is first modified with multiple bicyclo[6.1.0]non-4-yne-polyethylene glycol tetramethyl ether-N-hydroxysuccinimide ester molecules at engineered lysine positions, followed by simultaneous conjugation of different azide-functionalized probes (e.g., near-infrared fluorophore, positron emission tomography isotope chelator, and magnetic resonance imaging contrast agent) [4] [10]. This platform technology generates molecular imaging tools with complementary detection modalities while maintaining identical biodistribution profiles—essential for correlative imaging studies. The polyethylene glycol tetramethyl ether component simultaneously extends circulation half-life and reduces hepatic clearance of these conjugates through improved hydrophilicity and reduced immunogenicity [3] [5].
The reagent has significantly advanced antibody-drug conjugate technology by enabling homogeneous payload attachment. Traditional lysine conjugation creates heterogeneous mixtures with variable drug loading (0-8 drugs per antibody), whereas bicyclo[6.1.0]non-4-yne-polyethylene glycol tetramethyl ether-N-hydroxysuccinimide ester allows initial controlled modification at specific sites, followed by click attachment of azide-toxins like monomethyl auristatin E or calicheamicin derivatives [7]. This precision engineering improves pharmacokinetic predictability and therapeutic indices of antibody-drug conjugates, as demonstrated in clinically approved agents employing similar conjugation strategies [7]. The polyethylene glycol tetramethyl ether component further optimizes conjugate behavior by masking hydrophobic toxins from premature clearance mechanisms, enhancing tumor accumulation [1] [5].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: